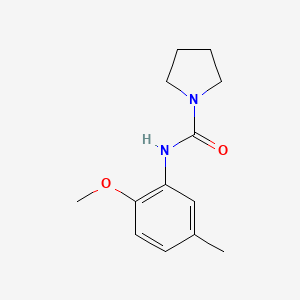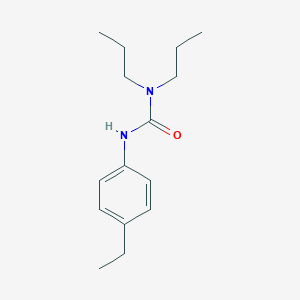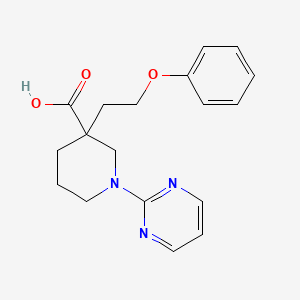![molecular formula C19H23N3O2 B5415460 4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5415460.png)
4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide, also known as ESI-09, is a selective inhibitor of RAC GTPases. RAC GTPases are a family of small GTP-binding proteins that play a crucial role in cell signaling and cytoskeleton dynamics. ESI-09 has been shown to inhibit the activity of RAC GTPases and has potential applications in cancer research and other areas of scientific research.
作用機序
4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide is a selective inhibitor of RAC GTPases, which are involved in cell signaling and cytoskeleton dynamics. RAC GTPases play a crucial role in cell migration, invasion, and proliferation, and their dysregulation has been implicated in cancer and other diseases. This compound inhibits the activity of RAC GTPases by binding to a specific site on the protein, preventing it from interacting with downstream effectors (Shutes et al., 2007).
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cells and tissues. In a study by Kaur et al. (2013), this compound was shown to inhibit the migration and invasion of breast cancer cells by reducing the formation of actin stress fibers and focal adhesions. This compound has also been shown to inhibit the growth of glioblastoma cells by inducing cell cycle arrest and apoptosis (Kaur et al., 2016). In addition, this compound has been shown to have effects on the cardiovascular system, such as reducing the formation of atherosclerotic plaques (Shutes et al., 2007).
実験室実験の利点と制限
4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments, such as its selectivity for RAC GTPases and its ability to inhibit cell migration and invasion. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal concentration and duration of treatment (Kaur et al., 2013).
将来の方向性
There are several future directions for research on 4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide. One direction is to investigate its potential applications in other areas of scientific research, such as neurobiology and cardiovascular research. Another direction is to further elucidate its mechanism of action and identify downstream effectors of RAC GTPases that are affected by this compound. In addition, further studies are needed to determine the optimal concentration and duration of treatment for this compound and to investigate its potential toxicity in vivo.
合成法
The synthesis of 4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide involves a series of chemical reactions, starting with the reaction of 6-methyl-2-pyridinylamine with 4-chlorobenzoyl chloride to produce 4-(6-methyl-2-pyridinylamino)benzoyl chloride. This intermediate is then reacted with 2-ethylbutyryl chloride to produce this compound. The synthesis method has been described in detail in a scientific paper by Shutes et al. (2007).
科学的研究の応用
4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide has potential applications in cancer research, as RAC GTPases have been implicated in the development and progression of cancer. In a study by Kaur et al. (2013), this compound was shown to inhibit the migration and invasion of breast cancer cells in vitro. This compound has also been shown to inhibit the growth of glioblastoma cells in a mouse model (Kaur et al., 2016). In addition, this compound has been shown to have potential applications in other areas of scientific research, such as neurobiology and cardiovascular research (Shutes et al., 2007).
特性
IUPAC Name |
4-(2-ethylbutanoylamino)-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-14(5-2)18(23)21-16-11-9-15(10-12-16)19(24)22-17-8-6-7-13(3)20-17/h6-12,14H,4-5H2,1-3H3,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBAELQKXZUKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)
![2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5415386.png)



![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)

![4-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5415421.png)
![5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5415427.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(2-methyl-4-pyrimidinyl)-2-piperazinyl]ethanol](/img/structure/B5415433.png)
![6-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-9H-purine](/img/structure/B5415441.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[5-(1H-pyrazol-3-yl)-2-furyl]methanamine](/img/structure/B5415451.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5415452.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5415458.png)